Z-D-Glu-OH
Description
Contextualization of Z-D-Glutamic Acid Derivatives in Chemical Biology
Z-D-Glutamic acid derivatives, including Z-D-Glu-OH, are valuable tools in chemical biology due to their modified structure compared to the natural L-amino acids. These derivatives are employed in various biochemical applications. chemimpex.com this compound, for instance, can serve as a substrate for studying enzyme-catalyzed reactions, particularly those involved in the synthesis of peptides containing D-amino acids. chembk.com Research also utilizes it to investigate the substrate activity and specificity of enzymatic processes. chembk.com Furthermore, this compound is employed in biotechnology for the production of peptides and proteins, contributing to the efficiency of biocatalytic processes in industrial applications. chemimpex.com Studies investigating protein structure, including folding and stability, also utilize this compound. chemimpex.com
Significance of this compound as a Protected Chiral Amino Acid Derivative
The significance of this compound lies in its identity as a protected chiral amino acid derivative. The benzyloxycarbonyl (Z or Cbz) group attached to the amino group is a widely used protecting group in organic synthesis. smolecule.com This protection is crucial in reactions like peptide synthesis, where it prevents unwanted side reactions at the amino group, allowing for controlled formation of peptide bonds. mit.educhemrxiv.org The compound retains the chirality of D-glutamic acid, meaning it has a specific spatial arrangement around its alpha-carbon atom that is the enantiomer of the naturally occurring L-glutamic acid. wikipedia.org This D configuration is critical when synthesizing peptides or other molecules intended to incorporate non-natural amino acid stereochemistry, which can impart different properties, such as increased stability against enzymatic degradation compared to peptides composed solely of L-amino acids. nih.gov
Historical Perspectives on Protected D-Amino Acids in Peptide Chemistry and Drug Discovery
The use of protected D-amino acids has a notable history in peptide chemistry and drug discovery. Incorporating D-amino acids into peptide sequences is a strategy employed to enhance their stability and modify their biological activity. nih.gov Unlike naturally occurring L-amino acids, D-amino acids are generally resistant to degradation by proteases, enzymes that cleave peptide bonds in L-amino acid sequences. nih.gov This increased proteolytic stability is particularly important for developing peptide-based therapeutics with longer in vivo half-lives. The synthesis of peptides containing D-amino acids necessitates the use of protected D-amino acid building blocks to ensure controlled and specific coupling during peptide chain elongation. While various protecting groups have been developed, the benzyloxycarbonyl (Z) group has been a common choice in organic synthesis for decades. smolecule.comgoogle.comnih.gov Techniques like mirror-image phage display, which utilize D-proteins to identify stable D-peptide ligands, underscore the historical and ongoing importance of D-amino acids in the search for new therapeutic agents. chemrxiv.org The development of efficient chemical synthesis methods for D-proteins and peptides, often relying on protected D-amino acids, has been a significant area of research. mit.educhemrxiv.org
Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound
Currently, this compound continues to be utilized in academic research as a key building block, particularly in peptide synthesis for creating D-peptides. chembk.com Its applications extend to pharmaceutical development, where it serves as an intermediate in the synthesis of various pharmaceuticals, including those targeting metabolic disorders and neurotransmitter analogs used in neuroscience research. chemimpex.com Research in biotechnology employs this compound for the production of peptides and proteins, contributing to biocatalytic processes. chemimpex.com Furthermore, it is used in studies investigating protein structure, folding, and stability. chemimpex.com
Beyond its role in synthesis, this compound is also relevant in the development of separation techniques. For instance, it has been used in the synthesis of chiral polyamides for the optical resolution of racemic mixtures of amino acid derivatives, including this compound and its L enantiomer. researchgate.netresearchgate.netresearchgate.net This highlights ongoing research into efficient methods for separating chiral compounds, where derivatives like this compound play a part.
While the specific research landscape directly on this compound itself often focuses on its application as a reagent or building block, broader knowledge gaps exist in the field concerning the efficient and cost-effective synthesis of complex D-amino acid-containing peptides and proteins. Protected D-amino acids, including this compound, can be more expensive than their L-counterparts, which presents a challenge in large-scale synthesis. chemrxiv.org Ongoing research aims to develop more efficient synthetic methods to address these limitations and expand the accessibility of D-peptides and proteins for various applications, including drug discovery and fundamental biological studies. chemrxiv.org The optimization of peptide properties through strategic D-amino acid substitution also remains an active area of investigation, implying a continued need to understand the behavior and utilization of protected D-amino acid derivatives like this compound. nih.gov
Key Properties of this compound
| Property | Value | Source |
| CAS Number | 63648-73-7 | fishersci.cachemimpex.comchemsrc.comscbt.comfishersci.comchem960.com |
| Molecular Formula | C₁₃H₁₅NO₆ | fishersci.cachemimpex.comchemsrc.comscbt.com |
| Molecular Weight | 281.26 or 281.264 g/mol | fishersci.cachemimpex.comchemsrc.comscbt.com |
| PubChem CID | 1607568 | fishersci.cafishersci.comchem960.com |
| Melting Point | 117 - 120 °C | chemimpex.comchemsrc.com |
| Appearance | White powder | chemimpex.com |
| Optical Rotation | [α]²⁰_D = 8 ± 1 ° (C=1 in AcOH) | chemimpex.com |
Selected Applications of this compound in Research
| Application Area | Specific Use Examples | Source |
| Peptide Synthesis | Building block for synthesizing peptides in the D configuration. | chemimpex.comchembk.com |
| Enzyme Studies | Substrate for studying enzyme-catalyzed reactions, activity, and specificity. | chembk.com |
| Pharmaceutical Development | Intermediate in the synthesis of pharmaceuticals (e.g., targeting metabolic disorders). | chemimpex.com |
| Neuroscience Research | Building block for synthesizing neurotransmitter analogs. | chemimpex.com |
| Biotechnology | Employed in the production of peptides and proteins. | chemimpex.com |
| Protein Structure Studies | Utilized in studies investigating protein folding and stability. | chemimpex.com |
| Separation Science | Used in the synthesis of chiral polyamides for optical resolution. | researchgate.netresearchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFCXMDXBIEMQG-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63648-73-7 | |
| Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of Z D Glu Oh
Strategies for Stereoselective Synthesis of Z-D-Glu-OH
The stereoselective synthesis of this compound primarily relies on starting from enantiomerically pure D-glutamic acid or employing methods that establish the correct D-configuration at the α-carbon. D-Glutamic acid is commercially available and serves as a common starting material chemimpex.com.
A standard method for introducing the Cbz group involves reacting the amino acid with benzyl (B1604629) chloroformate (Z-Cl) under alkaline conditions researchgate.netgoogle.comgoogle.com. This reaction typically takes place in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297), with a base such as sodium hydroxide (B78521) or sodium carbonate maintaining the pH between 8 and 10 researchgate.netgoogle.comgoogle.com. The reaction is often conducted at low temperatures (0-5 °C) to control reactivity and minimize side reactions google.comgoogle.com. After the reaction, the desired N-Cbz-D-glutamic acid is usually obtained by acidification of the reaction mixture, followed by extraction with an organic solvent and purification, often by recrystallization google.comgoogle.com.
While starting from D-glutamic acid ensures the correct stereochemistry at the α-carbon, research also explores stereoselective approaches to synthesize chiral amino acids and their derivatives. For instance, palladium-catalyzed cascade couplings have been developed for the stereoselective synthesis of C-glycosyl amino acids with vicinal stereocenters, demonstrating dual stereocontrol acs.org. Although this specific example is for C-glycosyl amino acids, the principles of employing chiral catalysts or starting materials with established stereochemistry are fundamental to achieving stereoselectivity in amino acid derivative synthesis. Chemoenzymatic methods also offer routes to stereoselective synthesis by utilizing the inherent chirality of enzymes pu-toyama.ac.jp.
Functional Group Protection and Deprotection Techniques for this compound Carboxyl and Amine Moieties
Z-D-Glutamic acid contains three key functional groups: the N-protected α-amine, the α-carboxylic acid, and the γ-carboxylic acid. Selective manipulation of these groups is crucial for synthesis and derivatization.
The α-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group. This carbamate (B1207046) protecting group is widely used due to its ease of introduction and stability under various reaction conditions, including basic and most aqueous acidic conditions researchgate.netwikipedia.orgtandfonline.com. The Cbz group is typically removed by hydrogenolysis, commonly using hydrogen gas in the presence of a palladium catalyst, such as palladium on activated carbon (Pd/C) wikipedia.orgorganic-chemistry.orgcdnsciencepub.com. This deprotection method is effective but sensitive to the presence of other functional groups susceptible to hydrogenation, such as double or triple bonds and benzyl esters wikipedia.orgorganic-chemistry.org. Alternative deprotection methods for Cbz groups include treatment with concentrated strong acids like HBr in acetic acid, or using strong reducing agents wikipedia.orgcdnsciencepub.com. Enzymatic deprotection of N-Cbz-protected amino acids using specific enzymes is also an area of research google.com.
The two carboxylic acid groups (α and γ) of glutamic acid require differential protection for selective reactions, such as peptide bond formation at a specific carboxyl group or esterification. Common protecting groups for carboxylic acids include methyl, ethyl, benzyl, and tert-butyl esters wikipedia.org.
Deprotection of carboxylic acid esters depends on the chosen protecting group:
Methyl and Ethyl Esters: Can be removed by acid or enzymatic hydrolysis wikipedia.org.
Benzyl Esters: Typically removed by hydrogenolysis, similar to the Cbz group wikipedia.org.
Tert-Butyl Esters: Cleaved by treatment with concentrated strong acids, such as trifluoroacetic acid (TFA) or HCl wikipedia.orgcdnsciencepub.com. They can also be removed by some reductants wikipedia.org.
Orthogonal protection strategies are often employed, where different protecting groups are used for the amine and carboxyl functions, allowing for selective removal of one group in the presence of others researchgate.netwikipedia.org. For example, the Cbz group (removed by hydrogenolysis or strong acid) can be used in conjunction with tert-butyl esters (removed by acid) for differential deprotection wikipedia.org.
Derivatization of this compound for Peptide Conjugation and Molecular Probe Development
Derivatization of this compound is essential for its incorporation into peptides or for developing molecular probes. This primarily involves selective esterification of the α- or γ-carboxylic acid groups or further modification of the protected amine or carboxyl functions.
Benzyl Esterification of Z-D-Glutamic Acid (e.g., Z-D-Glu(OBzl)-OH)
Benzyl esterification of Z-D-glutamic acid involves selectively protecting one of the carboxylic acid groups as a benzyl ester. Z-D-glutamic acid γ-benzyl ester (Z-D-Glu(OBzl)-OH) is a common intermediate scbt.com. This derivative has the α-carboxylic acid free for further coupling reactions, while the γ-carboxylic acid is protected. Benzyl esters are typically formed by reacting the carboxylic acid with benzyl alcohol under acidic conditions, often with azeotropic removal of water unimi.itresearchgate.net. The benzyl group can be removed later by hydrogenolysis wikipedia.org. Z-D-glutamic acid γ-benzyl ester is reported to have a molecular weight of 371.38 g/mol scbt.com.
Tert-Butyl Esterification of Z-D-Glutamic Acid (e.g., Z-D-Glu(OtBu)-OH)
Tert-butyl esterification of Z-D-glutamic acid results in derivatives such as Z-D-Glu(OtBu)-OH (α-tert-butyl ester) or Z-D-Glu-OtBu (γ-tert-butyl ester or diester). Tert-butyl esters are valuable because they are acid-labile and can be removed selectively using mild acidic conditions like trifluoroacetic acid, while the Cbz group remains intact (orthogonal deprotection) wikipedia.orgcdnsciencepub.com. Tert-butyl esters are typically formed by reacting the carboxylic acid with isobutylene (B52900) or tert-butyl acetate under acidic conditions cdnsciencepub.comoup.com. Z-D-Glu(OtBu)-OH derivatives are useful for peptide synthesis where the tert-butyl ester can be cleaved without affecting other protecting groups researchgate.net.
Exploration of Alternative Protecting Group Strategies and Their Academic Implications
Beyond benzyl and tert-butyl esters, various other protecting groups for the carboxylic acid functionalities of Z-D-glutamic acid can be employed depending on the desired synthetic strategy and compatibility with other protecting groups and reaction conditions. Examples of other carboxylic acid protecting groups include methyl esters, ethyl esters, benzhydryl esters, allyl esters, and silyl (B83357) esters, each with specific methods for introduction and removal wikipedia.org.
The choice of protecting group has significant academic implications, influencing:
Orthogonality: The ability to selectively remove one protecting group without affecting others is crucial for complex multi-step syntheses, particularly in peptide synthesis researchgate.netwikipedia.org. Exploring new orthogonal protecting group pairs allows for more flexible and efficient synthetic routes.
Reaction Compatibility: Protecting groups must be stable under the reaction conditions required for transformations of other functional groups in the molecule.
Ease of Introduction and Removal: Efficient and high-yielding methods for introducing and removing protecting groups are vital for practical synthesis.
Minimizing Side Reactions: Some protecting groups or deprotection conditions can lead to unwanted side reactions like racemization, especially at the α-carbon of amino acids cdnsciencepub.comunimi.it. Research into new protecting groups aims to minimize such issues. For instance, 2-phenylisopropyl esters (OPP/OPis) have been explored as carboxy protecting groups that are less prone to aspartamide formation iris-biotech.de.
Solid-Phase Synthesis: Protecting groups compatible with solid-phase synthesis techniques are essential for automated peptide synthesis researchgate.net. Fmoc and Boc are common amino-protecting groups in solid-phase peptide synthesis, often used in conjunction with tBu or Bn side-chain protection strategies researchgate.net. While this compound itself is typically used in solution-phase synthesis, its derivatives with appropriate side-chain protection are relevant for solid-phase applications.
Academic research continues to explore novel protecting groups and strategies to improve the efficiency, selectivity, and sustainability of synthetic routes involving amino acid derivatives like this compound researchgate.netwikipedia.orgorganic-chemistry.org.
Chemoenzymatic Synthesis Approaches Utilizing this compound Precursors
Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the high selectivity and efficiency of enzymes. While direct chemoenzymatic synthesis of this compound from simple precursors might be less common than its synthesis from D-glutamic acid, enzymes can be utilized in reactions involving this compound or its derivatives.
Enzymes, particularly lipases, have been explored for regioselective transformations of protected glutamic acid diesters. For example, Candida antarctica lipase (B570770) B (CAL-B) has been shown to catalyze the γ-regioselective amidation of N-blocked-D-glutamic acid diethyl esters researchgate.net. The regioselectivity (ratio of γ:α-monoamides) was found to depend on the N-protecting group, with the Cbz group showing a γ:α ratio of approximately four in one study researchgate.net. This indicates that enzymatic methods can be used to selectively modify the carboxyl groups of Z-D-glutamic acid derivatives, which is valuable for synthesizing specific isomers for peptide synthesis or other applications.
Chemoenzymatic approaches are also used in the synthesis of more complex molecules that may incorporate D-glutamic acid derivatives. For instance, chemoenzymatic routes have been developed for the synthesis of natural products like kainic acid, which involves L-glutamic acid as a precursor nih.gov. While this example uses the L-enantiomer, it illustrates the principle of using enzymes in conjunction with chemical steps to synthesize complex structures from amino acid building blocks.
The use of enzymes in the synthesis and modification of this compound or its precursors offers potential advantages, including improved stereoselectivity, regioselectivity, milder reaction conditions, and reduced environmental impact compared to purely chemical methods pu-toyama.ac.jpnih.gov. Research in this area focuses on identifying suitable enzymes and optimizing reaction conditions for specific transformations.
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound and Its Derivatives
Optimizing the synthesis of N-Benzyloxycarbonyl-D-glutamic acid (this compound) and its derivatives involves carefully controlling various reaction parameters, including the choice of solvent, temperature, reaction time, and the concentration and type of base used. The goal is to maximize the conversion of the starting materials to the desired product while minimizing side reactions and the formation of impurities.
Research findings indicate that the reaction of glutamic acid with benzyl chloroformate under alkaline conditions is a common method for preparing N-benzyloxycarbonyl glutamic acid google.comgoogle.com. Optimization efforts often focus on the work-up procedure to remove impurities and isolate the pure product google.comgoogle.com.
One reported method for producing N-benzyloxycarbonyl glutamic acid involves reacting glutamic acid with benzyl chloroformate in the presence of an alkali. The process includes steps for extracting and removing impurities, followed by treatment of the solution to obtain the product google.comgoogle.com. A key feature of this method is the adjustment of the pH of the impure N-benzyloxycarbonyl sodium glutamate (B1630785) solution. Initially, the pH is adjusted to 4-5 with an acid, followed by extraction of impurities using an organic solvent. The solution is then made strongly acidic to precipitate the crude product, which is subsequently recrystallized from water to yield the pure product google.com.
Studies on the optimization of related amino acid derivatization reactions provide insights applicable to this compound synthesis. For instance, the synthesis of N-protected alpha-amino aldehydes from N-protected amino acids using CDI and DIBAL-H highlights the importance of solvent, temperature, reaction time, and workup conditions for achieving excellent yields and high purity rsc.org. Similarly, the synthesis of beta-amino acid N-carboxyanhydrides from N-Cbz beta-amino acids emphasizes the impact of substrate concentration and the presence of a base on reaction yields illinois.edu. Lower substrate concentrations and the addition of a base like triethylamine (B128534) were found to be beneficial in that case illinois.edu.
Based on the information available, a generalized optimization process for the synthesis of this compound could involve:
Solvent Selection: Exploring different solvents or solvent mixtures that effectively dissolve the reactants and facilitate the reaction while minimizing side products.
Base Selection and Concentration: Investigating different bases (e.g., NaOH, KOH, NaHCO₃, K₂CO₃) and their optimal concentrations to maintain the necessary alkaline conditions for the reaction without causing degradation or side reactions.
Temperature Control: Determining the ideal temperature range to ensure a reasonable reaction rate and selectivity.
Reaction Time: Monitoring the reaction progress over time to identify the optimal reaction duration for maximum conversion.
Work-up and Purification: Optimizing extraction, pH adjustment, and recrystallization steps to effectively remove impurities and isolate high-purity this compound.
For example, a patent describes a method for producing N-benzyloxycarbonyl glutamic acid with a reported purity of 99.3% and a yield of 88.2% google.comgoogle.com. This was achieved through a process involving reaction under alkali conditions, followed by specific pH adjustments and extractions google.com.
While detailed comparative data tables for various reaction conditions specifically for this compound were not found, the cited patents provide some specific conditions and resulting yields/purities for their optimized methods google.comgoogle.com.
An example of how optimization data might be presented, based on the description of pH adjustment and yield/purity, could be structured as follows:
| Step in Work-up | pH Range | Key Operation | Observed Outcome (e.g., Impurity Removal, Product Precipitation) | Resulting Purity (%) | Yield (%) |
| After initial reaction | Alkaline | Reaction completion | Formation of impure sodium salt | Not specified | Not specified |
| Impurity Removal Stage 1 | 4-5 | Organic extraction | Removal of certain impurities | Improved | Not specified |
| Product Precipitation | Strongly Acidic | Acidification | Precipitation of crude this compound | Crude | Not specified |
| Purification | N/A | Water recrystallization | Removal of remaining soluble impurities | 99.3 google.comgoogle.com | 88.2 google.comgoogle.com |
This table is illustrative, based on the description of the process in the patent google.com. Detailed research findings would typically involve systematic studies varying one parameter at a time while keeping others constant to understand their individual impact on yield and purity.
Optimization studies for derivatives of this compound would similarly involve exploring reaction conditions specific to the functional group transformations being performed, such as esterification of the carboxylic acid groups or reactions involving the benzyloxycarbonyl protecting group itself. For instance, the synthesis of N-Cbz-D-glutamic acid 1-benzyl ester is mentioned as a reagent in the synthesis of acyl peptides fishersci.ca. Its preparation would involve specific conditions for selective esterification.
The optimization of reaction conditions is an iterative process that requires careful experimentation and analysis to identify the most efficient and effective synthetic route for this compound and its various derivatives, ensuring high yield and purity for their intended applications in chemical synthesis.
Biochemical Roles and Enzymatic Interactions of Z D Glu Oh
Z-D-Glu-OH as a Substrate in Enzyme-Catalyzed Reactions
This compound can function as a substrate in various enzyme-catalyzed reactions, particularly those involving hydrolysis and transferase activities. The enzymatic processing of N-protected amino acid derivatives is a key area of research, especially in the context of peptide synthesis and modification. nih.gov
Mechanistic and Kinetic Studies of this compound Hydrolysis and Transferase Reactions
Enzymatic hydrolysis involves the breaking of bonds through the addition of water, often catalyzed by hydrolases. libretexts.orglibretexts.org In the case of this compound, hydrolysis could involve the cleavage of the amide bond between the Z group and the D-glutamic acid, or potentially the hydrolysis of the carboxylic acid ester if one is present (though this compound has free carboxylic acids). Enzymes capable of removing the N-benzyloxycarbonyl protecting group from amino acid derivatives have been identified, including those from Sphingomonas paucimobilis and Escherichia coli (specifically, penicillin acylase). nih.govresearchgate.net These enzymes catalyze the cleavage of the N-benzyloxycarbonyl group, releasing the free amino acid, benzyl (B1604629) alcohol, and carbon dioxide. nih.gov
Kinetic studies are crucial for understanding the rates and mechanisms of enzyme-catalyzed reactions. mdpi.commdpi.comchemrxiv.org For enzymes that act on this compound, kinetic parameters such as kcat and Km provide insights into the enzyme's catalytic efficiency and substrate affinity. While specific kinetic data for the enzymatic hydrolysis of this compound by enzymes like penicillin acylase were not extensively detailed in the search results, studies on similar N-protected amino acids have determined catalytic constants for enzymatic hydrolysis. nih.gov
Transferase reactions involve the transfer of a functional group from one molecule to another. thieme-connect.de In the context of this compound, transferase activity is particularly relevant in peptide synthesis, where the Z-D-Glu moiety can be transferred to an amino acid or peptide nucleophile. thieme-connect.denih.gov
Investigation of this compound in Peptide Bond Formation by Enzymes
Enzymes, particularly proteases, can catalyze peptide bond formation, essentially reversing their natural hydrolytic activity. thieme-connect.de This enzymatic approach offers advantages such as mild reaction conditions, reduced need for side-chain protection, and stereoselectivity, avoiding racemization. thieme-connect.dersc.org this compound can be utilized as an acyl donor in such enzymatic peptide synthesis strategies. nih.govox.ac.uk
Kinetically-Controlled Peptide Synthesis Utilizing this compound as an Acyl Donor
Kinetically-controlled peptide synthesis utilizes enzymes, typically serine or cysteine proteases, that form a covalent acyl-enzyme intermediate. thieme-connect.denih.gov In this approach, an activated acyl donor (such as an ester of this compound) reacts with the enzyme to form an acyl-enzyme intermediate. This intermediate can then react with a nucleophile (an amino acid or peptide) to form a new peptide bond (transferase reaction) or react with water, leading to hydrolysis of the acyl donor. thieme-connect.denih.gov The success of kinetically-controlled synthesis depends on the ratio of the transferase rate constant to the hydrolysis rate constant (kT/kH). nih.gov
Studies have explored the use of Z-D-Glu-OBn (benzyl ester of this compound) as an acyl donor in protease-catalyzed peptide synthesis. ox.ac.uk While coupling D-amino acids as acyl donors has historically been challenging with low efficiencies, chemically modified mutant enzymes, such as those derived from subtilisin, have shown improved yields in coupling reactions involving Z-D-Glu-OBn with amino acid amides. ox.ac.uk For example, using specific subtilisin mutants, good yields (62-64%) were achieved for the coupling of D-Glu, which in some cases were superior to those obtained with L-Glu. ox.ac.uk
Equilibrium-Controlled Peptide Synthesis Involving this compound
Equilibrium-controlled peptide synthesis (also known as thermodynamically controlled synthesis) is the direct reversal of proteolysis. thieme-connect.de In this method, the reaction equilibrium is shifted towards peptide synthesis, often by using a high concentration of reactants, working in organic co-solvents, or precipitating the product. thieme-connect.denih.gov While the search results did not provide specific examples of equilibrium-controlled synthesis explicitly using this compound, the principles of this method are applicable to the formation of peptide bonds involving protected amino acids. This approach does not rely on the formation of a reactive acyl-enzyme intermediate in the same way as kinetically-controlled synthesis.
Role of this compound in Cellular Metabolic Pathways
D-amino acids, including D-glutamic acid, are found in nature, particularly in bacterial cell walls as components of peptidoglycan. researchgate.net However, the direct involvement of N-protected derivatives like this compound in primary cellular metabolic pathways is not a widely documented phenomenon in the provided search results. Metabolic pathways are integrated series of enzyme-catalyzed reactions that occur within cells, responsible for processes like energy production, biosynthesis, and degradation of molecules. pressbooks.pubbbc.co.ukwikipedia.org
While D-glutamic acid is a substrate for enzymes like MurD in bacterial peptidoglycan synthesis researchgate.net, and D-amino acids can be metabolized by enzymes like D-amino acid oxidase frontiersin.org, this compound, being a synthetically protected amino acid derivative, is primarily encountered in research and synthetic applications rather than as a natural intermediate in core cellular metabolic pathways. Its biochemical roles are predominantly related to its use as a substrate or building block in enzymatic reactions studied in vitro or in synthetic schemes, particularly in the field of peptide chemistry. chembk.commedchemexpress.commdpi.com
However, the study of how enzymes interact with such modified amino acids can provide insights into enzyme specificity and potential metabolic processing if these compounds were to enter a biological system. For instance, enzymes capable of cleaving the Z protecting group could potentially metabolize this compound if it were introduced into a cellular environment expressing such enzymes. google.comnih.govresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| N-Benzyloxycarbonyl-D-glutamic acid (this compound) | 63648-73-7 |
| D-Glutamic acid | 6899 |
| N-Acetyl-D-glutamate | 162028 |
| N-Formyl-D-glutamate | 90396 |
| Benzyl alcohol | 311 |
| Carbon dioxide | 280 |
| Candida antarctica lipase (B570770) B (CAL-B) | 54608626 |
| Subtilisin | 16134011 |
| Papain | 16133150 |
| Thermolysin | 16133222 |
| Trypsin | 16133115 |
| α-Chymotrypsin | 16133128 |
| D-amino acid oxidase (DAAO) | 118352575 |
| MurD ligase | 118352904 |
| Penicillin acylase | 118352322 |
Data Tables
Based on the search results, a relevant data table could summarize the substrate specificity of enzymes towards D-glutamic acid derivatives, particularly highlighting kinetic data where available.
| Enzyme Source | Substrate Tested | Specificity/Activity | Relevant Kinetic Data (e.g., kcat/Km) | Source |
| Bordetella bronchiseptica Bb3285 | N-Formyl-D-glutamate | Hydrolysis | 5.8 × 106 M−1 s−1 | nih.gov |
| Bordetella bronchiseptica Bb3285 | N-Acetyl-D-glutamate | Hydrolysis | 5.2 × 106 M−1 s−1 | nih.gov |
| Bordetella bronchiseptica Bb3285 | L-Methionine-D-glutamate | Hydrolysis | 3.4 × 105 M−1 s−1 | nih.gov |
| D-amino acid oxidase (DAAO) | D-Glutamate | Not a substrate | - | frontiersin.org |
| Candida antarctica lipase B (CAL-B) | N-Cbz-D-Glu(OEt)-OEt | Substrate for amidation | - | csic.es |
| Subtilisin mutants (e.g., S166C-S-a-d) | Z-D-Glu-OBn (with GlyNH2) | Catalyzes peptide bond formation with improved yields | - | ox.ac.uk |
| Penicillin acylase (E. coli) | N-Benzyloxycarbonyl derivatives of amino acids | Cleaves N-Cbz group | Catalytic constants determined, but specific values for this compound not provided in snippet | nih.gov |
| MurD ligase | D-Glutamic acid | High stereospecificity for addition reaction | - | researchgate.net |
This table provides a snapshot of enzyme interactions with D-glutamic acid derivatives, including instances where the N-benzyloxycarbonyl group is present or where D-glutamic acid itself is a specific substrate.
Influence of this compound on Endogenous Glutamate (B1630785) Metabolism and Homeostasis
Endogenous glutamate metabolism and homeostasis are critical processes in biological systems, particularly in the mammalian central nervous system, where L-glutamate is the primary excitatory neurotransmitter. Glutamate homeostasis is tightly regulated by a cycle involving neurons and astrocytes, facilitated by specific transporters that control synaptic glutamate levels. Glutamate is also involved in various metabolic functions, including energy production via the TCA cycle, ammonia (B1221849) detoxification through conversion to glutamine, and synthesis of other amino acids and glutathione.
Interactions with Amino Acid Transport Systems and Metabolic Enzymes
Amino acid transport systems are crucial for regulating intracellular and extracellular concentrations of amino acids, including glutamate, facilitating their uptake and efflux across cell membranes. Metabolic enzymes play vital roles in the synthesis, degradation, and interconversion of amino acids, contributing to cellular metabolism and signaling.
Research on this compound primarily highlights its use in peptide synthesis, where the Z group serves as a protecting group for the amino function. Enzymes capable of cleaving the N-benzyloxycarbonyl group from protected amino acids have been identified in microorganisms, indicating that enzymatic activity can process this modification. However, these enzymes are involved in the deprotection of the molecule rather than its interaction as an intact entity with typical amino acid metabolic enzymes or transport systems.
Pharmacological Relevance and Biological Activity of Z D Glu Oh
Z-D-Glu-OH in Neuroscience Research and Neuropharmacology
The involvement of this compound in neuroscience research and neuropharmacology is predominantly through its application in the synthesis of derivatives and analogs of neurotransmitters and other neuroactive compounds. Its protected structure allows for controlled coupling reactions and subsequent deprotection to yield target molecules with potential pharmacological properties within the central nervous system.
Development and Application of Neurotransmitter Analogs Derived from this compound
This compound serves as a key starting material in the design and synthesis of analogs of excitatory amino acid neurotransmitters, particularly glutamate (B1630785). By modifying the structure of this compound, researchers can create novel compounds that mimic or interfere with the actions of endogenous neurotransmitters at their receptors. This approach is fundamental to understanding neurotransmitter signaling pathways and developing compounds with targeted effects.
For instance, derivatives of D-glutamic acid, synthesized using protected forms like this compound, have been explored for their potential neuroprotective effects and activity against targets relevant to neurodegenerative conditions researchgate.netnih.govcsic.es. The ability to synthesize such derivatives with specific structural modifications allows for the investigation of structure-activity relationships and the identification of compounds with enhanced pharmacological profiles.
Implications in Neurodegenerative Conditions and Synaptic Plasticity Mechanisms
Excitotoxicity mediated by excessive glutamate receptor activation, particularly iGluRs, is a significant factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and cerebral ischemia mdpi.comnih.govnih.govgoogle.comnih.govnih.gov. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is crucial for learning and memory and is often impaired in neurodegenerative states mcgill.caresearchgate.netrug.nlresearchgate.netmdpi.comsdbonline.org.
Research on donepezil-based D-glutamic acid derivatives, synthesized using protected D-glutamic acid, has demonstrated neuroprotective effects in in vitro models relevant to Alzheimer's disease and cerebral ischemia researchgate.netnih.govcsic.esnih.govmdpi.com. These effects were associated with the inhibition of human cholinesterases and protection against toxic insults, including mitochondrial oxidative stress and oxygen-glucose deprivation researchgate.netnih.govcsic.esnih.govmdpi.com.
| Derivative Type | Model System | Observed Effect | Reference |
| Donepezil-based L- and D-Glu derivatives | In vitro (neurons) | Neuroprotection against toxic insults (Alzheimer's, ischemia) | researchgate.netnih.govcsic.es |
| Donepezil-based L- and D-Glu derivatives | In vitro (human neuroblastoma cells) | Blockade of voltage-dependent calcium channels | researchgate.netnih.gov |
| N-Cbz-D-Glu(OEt)-OEt derivatives | In vitro | Protection against oxidative stress | nih.govmdpi.com |
| N-Cbz-D-Glu(OEt)-OEt derivatives | In vitro | Inhibition of human cholinesterases | nih.govmdpi.com |
These findings suggest that derivatives synthesized from this compound hold potential as neuroprotective agents by interfering with pathways implicated in neurodegeneration. While the direct impact of this compound on synaptic plasticity mechanisms requires further investigation, its role as a precursor for neuroprotective and potentially synapse-modulating compounds highlights its indirect relevance in this area of neuroscience.
This compound in Peptide-Based Therapeutic Development
This compound is a valuable component in the synthesis of peptides and peptidomimetics for therapeutic applications nih.govmdpi.comlookchem.comuu.nl. Its protected structure facilitates its incorporation into peptide chains using standard peptide synthesis techniques. The resulting peptides or peptide-like molecules can be designed to target a variety of biological pathways.
Examples of the application of this compound in peptide-based therapeutic development include its use in the synthesis of acyl peptides that have shown immunostimulant properties fishersci.ch. Additionally, gamma-D-Glu-containing N-benzyloxycarbonyl tripeptide inhibitors of angiotensin-converting enzyme (ACE) have been synthesized, demonstrating the utility of this protected amino acid in developing compounds for cardiovascular indications nih.gov.
The incorporation of modified or non-proteinogenic amino acids like D-glutamic acid (in its protected form, this compound) into peptides can offer advantages such as increased stability against enzymatic degradation and altered pharmacokinetic properties, which are important considerations in the development of peptide therapeutics nih.gov. The versatility of this compound as a building block makes it a significant reagent in the discovery and development of novel peptide-based drugs, including those aimed at neurological disorders nih.govlookchem.comchemimpex.com.
Design and Synthesis of Bioactive Peptides Incorporating this compound Residues
This compound is considered a significant building block in the synthesis of bioactive peptides. chemimpex.comcymitquimica.com The incorporation of D-amino acids, such as D-Glutamic acid in its protected form this compound, into peptides can offer advantages, including enhanced resistance to enzymatic degradation by aminopeptidases and potentially improved oral bioavailability compared to peptides composed solely of L-amino acids. mdpi.com Researchers utilize Z-D-glutamic acid in the synthesis of bioactive peptides, which are explored for potential applications in various therapeutic areas. chemimpex.com
This compound in Immunological and Inflammatory Pathway Research
The provided search results offer general information about the involvement of amino acids, particularly glutamate, in the nervous and immune systems, and discuss various inflammatory signaling pathways and immune cell functions. wikipedia.orgnih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.comoup.commdpi.com4dcell.comoup.commdpi.commdpi.comnih.govannualreviews.orgnih.gov D-Glutamic acid is known to be a component of bacterial cell walls, and poly-gamma-Glutamic acid containing D-Glutamate can act as a weak immunogen. cymitquimica.com Glutamate itself is an excitatory neurotransmitter with potential pro-inflammatory effects on immune cells. wikipedia.orgnih.gov However, specific detailed research findings on the direct role or investigation of this compound in immune cell modulation or specific inflammation signaling pathways were not present in the search results. While some product descriptions list "Immunology/Inflammation" as a related research area for this compound or its derivatives, detailed study data is not provided. medchemexpress.commedchemexpress.cn
Investigation of this compound in Immune Cell Modulation
Based on the available search results, there is no specific information detailing investigations into the direct modulation of immune cells by this compound. Research on immune cell modulation generally focuses on the effects of various molecules, including cytokines, chemokines, and neurotransmitters, on the function and phenotype of immune cells such as macrophages, T cells, B cells, and neutrophils. nih.gov4dcell.comoup.commdpi.comannualreviews.orgnih.gov
Chromatographic Methodologies for Isolation and Separation of this compound
Chromatography plays a crucial role in isolating and separating this compound from reaction mixtures or complex biological matrices. Various chromatographic techniques can be employed depending on the desired purity and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment
HPLC is a widely used technique for assessing the purity of this compound. It allows for the separation of the target compound from impurities based on their differential interactions with a stationary phase and a mobile phase. Standard HPLC methods can achieve high resolution and provide quantitative data on the relative abundance of this compound and other components in a sample. Purity analysis by HPLC is a common method reported for related N-protected amino acids and their esters. tcichemicals.comtcichemicals.com For example, the purity of N-Benzyloxycarbonyl-D-glutamic acid 1-benzyl ester is typically assessed by HPLC, with a reported purity of >98.0% being achievable. tcichemicals.com Similarly, N-Benzyloxycarbonyl-L-glutamic acid is also analyzed by HPLC for purity, with specifications often requiring >98.0% area purity. tcichemicals.com
Chiral HPLC for Enantiomeric Purity Determination of this compound
As this compound is a chiral compound (due to the D-glutamic acid moiety), determining its enantiomeric purity is critical, particularly in pharmaceutical and biochemical applications. Chiral HPLC employs a stationary phase that can differentiate between enantiomers. This allows for the separation and quantification of the D-isomer (this compound) from any potential L-isomer (Z-L-Glu-OH) impurity. Chiral stationary phases based on macrocyclic glycopeptides, such as teicoplanin and ristocetin (B1679390) A, have been shown to be effective for the chiral separation of N-blocked amino acids, including those with Cbz protection, in both reversed-phase and polar organic modes. sigmaaldrich.com Studies have demonstrated the successful enantiomeric separation of N-benzyloxycarbonyl-D- and L-glutamic acid using molecularly imprinted polymers as chiral selectors in nanofibrous membranes for enantioselective extraction. researchgate.net Chiral HPLC methods using cellulose-based chiral stationary phases have also been reported for the enantiomeric separation of N-protected amino acid esters, showing good to excellent separation for N-benzyloxycarbonyl derivatives. tandfonline.com
Table 1: Examples of Chiral HPLC Separations for N-Protected Amino Acids
| Analyte | Stationary Phase | Mobile Phase | Resolution/Selectivity | Reference |
| N-Cbz-D,L-Tryptophan | Cellulose tris(4-methylbenzoate) | Acetonitrile-phosphate buffer | Enthalpy-controlled | chromsoc.jp |
| N-Cbz-D,L-Phenylalanine | Cellulose tris(4-methylbenzoate) | Acetonitrile-phosphate buffer | Enthalpy-controlled | chromsoc.jp |
| N-Benzyloxycarbonyl amino acid esters | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane-2-propanol | Excellent to good | tandfonline.com |
| N-Blocked amino acids (Cbz, Fmoc, Boc) | Macrocyclic glycopeptide phases (Teicoplanin, Ristocetin A) | Polar organic/Reversed phase | Baseline resolution | sigmaaldrich.com |
Mass Spectrometry Approaches for Structure Elucidation and Quantification of this compound
Mass spectrometry (MS) provides powerful capabilities for identifying and quantifying this compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Analysis
LC-MS/MS combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. This hyphenated technique is invaluable for the analysis of this compound in complex mixtures, allowing for its detection and quantification even at low concentrations. LC-MS/MS is a standard technique for the analysis of amino acids and their derivatives. researchgate.netchromatographyonline.com The use of LC-MS/MS with pre-column chiral derivatization has been successfully applied to determine the content of D- and L-amino acids in various samples. mdpi.comnih.gov This approach involves reacting the amino acid with a chiral reagent to form diastereomers, which can then be separated by reversed-phase LC and detected by MS/MS. mdpi.comnih.gov While direct studies on this compound using this specific derivatization method were not found, the principle is applicable to N-protected amino acids.
Application in Biological Matrices for Metabolite Profiling of this compound
LC-MS/MS is a key technique for studying the metabolic fate of this compound in biological systems. Metabolite profiling involves identifying and quantifying the various compounds produced when this compound is metabolized. The high sensitivity and selectivity of LC-MS/MS, particularly with tandem MS (MS/MS), enable the detection of metabolites in complex biological matrices like tissue extracts or biofluids. universiteitleiden.nl Untargeted metabolomics approaches using UHPLC-QToF/MS have been used to detect and differentiate low molecular weight compounds, including N-protected amino acids, in biological samples. otago.ac.nz While specific metabolites of this compound were not detailed in the search results, LC-MS/MS-based metabolomics workflows are well-suited for this type of investigation, often involving sample preparation steps to extract metabolites from the matrix followed by chromatographic separation and MS detection. nih.govuniversiteitleiden.nl
Spectroscopic Methods for this compound Characterization and Interaction Studies
Spectroscopic techniques provide complementary information about the structure, functional groups, and interactions of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is a powerful tool for confirming the structure of this compound and elucidating the structures of its metabolites. NMR provides detailed information about the chemical environment of each atom in the molecule. science.gov For related N-protected amino acid derivatives, NMR spectroscopy is routinely used for characterization, with chemical shifts and coupling constants providing definitive structural confirmation. redalyc.org
Infrared (IR) spectroscopy can identify the functional groups present in this compound, such as the carbonyl groups from the carboxylic acid and the benzyloxycarbonyl protecting group, as well as N-H stretching vibrations. redalyc.org Characteristic peaks in the IR spectrum can help confirm the presence of these functional groups. redalyc.org
Ultraviolet-Visible (UV-Vis) spectroscopy can be used to detect compounds with chromophores, such as the phenyl group in the benzyloxycarbonyl moiety of this compound. science.govredalyc.org UV-Vis absorption maxima can be used for quantitative analysis and can provide insights into the electronic transitions within the molecule. science.govredalyc.org Computational methods are also used to predict UV-Vis spectra for structural characterization. schrodinger.com
These spectroscopic methods, often used in combination, provide comprehensive structural information and can be applied to study interactions of this compound with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules, including protected amino acids like this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR and ¹³C NMR spectra, the arrangement of atoms and the presence of different functional groups within the molecule can be confirmed.
For N-benzyloxycarbonyl-D-glutamic acid, characteristic signals are expected from the protons and carbons of the benzyloxycarbonyl group (phenyl ring and methylene (B1212753) group), the glutamic acid backbone (alpha, beta, and gamma carbons and their attached protons), and the carboxylic acid protons.
While specific detailed NMR data for this compound (N-Benzyloxycarbonyl-D-glutamic acid) is not extensively provided in the search results, related compounds like N-Cbz-L-glutamic acid show characteristic NMR spectra chemicalbook.com. For N-Cbz-L-glutamic acid, a ¹H NMR spectrum in DMSO-d₆ shows signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene protons of the Cbz group, the alpha proton of the glutamic acid residue, and the beta and gamma methylene protons chemicalbook.com. The carboxylic acid protons and the amide proton are also typically observed, depending on the solvent and concentration chemicalbook.com.
Analysis of the coupling constants (J values) in the ¹H NMR spectrum provides information about the dihedral angles between coupled protons, which can help in determining the conformation of the molecule. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can further aid in assigning signals and establishing connectivity between atoms.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound
Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in a molecule based on their vibrational modes. These techniques can be used to identify key functional groups in this compound, such as carboxylic acids, amide linkages, and the aromatic ring of the benzyloxycarbonyl group.
For N-Benzyloxycarbonyl-D-glutamic acid, characteristic IR absorption bands are expected for:
O-H stretching from the carboxylic acid groups (broad band around 2500-3500 cm⁻¹).
C=O stretching from the carboxylic acid and amide carbonyl groups (typically in the 1650-1750 cm⁻¹ range).
N-H stretching from the amide group (around 3300-3450 cm⁻¹).
C-H stretching from aliphatic and aromatic protons (around 2800-3100 cm⁻¹).
C-N stretching from the amide group.
C-O stretching from the Cbz ester and carboxylic acid.
Characteristic bands for the aromatic ring vibrations (around 1500 and 1600 cm⁻¹).
Raman spectroscopy provides information about molecular vibrations that are Raman active, often complementing IR data. Bands observed in the Raman spectrum can include those related to C-C stretching vibrations in the carbon backbone and the aromatic ring, as well as symmetric stretching vibrations that may be weak in IR.
Enzyme Activity Assays for this compound Substrate Utilization
Enzyme activity assays are used to determine if this compound can serve as a substrate for specific enzymes and to quantify the rate of enzymatic transformation. Given that this compound is an N-protected amino acid, enzymes capable of cleaving the benzyloxycarbonyl protecting group or acting on the glutamic acid moiety would be of interest.
Some enzymes, such as penicillin acylases, have shown activity in removing the N-benzyloxycarbonyl protecting group from amino acid derivatives actanaturae.ru. Carboxypeptidases have also been studied for their activity on N-acylated amino acids, including both L and D forms of acidic amino acids tandfonline.com.
Assaying the enzymatic cleavage of the Cbz group from this compound would typically involve incubating the compound with the enzyme and then measuring the appearance of the deprotected product, D-glutamic acid, or the release of a byproduct.
Colorimetric and Spectrophotometric Assays for this compound
Colorimetric and spectrophotometric assays measure the production or consumption of a substance that has a characteristic color or absorbance at a specific wavelength. These methods are widely used in enzyme assays due to their simplicity and ability to be adapted for high-throughput screening.
For this compound, if an enzyme cleaves the Cbz group, the resulting D-glutamic acid could be quantified using assays specific for glutamic acid. Several colorimetric and spectrophotometric assay kits are available for measuring glutamic acid levels elabscience.comelabscience.com. These kits often utilize enzymes like glutamate dehydrogenase, which converts glutamic acid to α-ketoglutarate, with the concomitant reduction of NAD⁺ to NADH elabscience.com. The production of NADH can be monitored spectrophotometrically at 340 nm elabscience.com. Some colorimetric assays use WST-8, which is reduced by NADH to a yellow product measurable at 450 nm elabscience.com.
Alternatively, if the enzyme assay releases a chromogenic or spectrophotometrically active leaving group from a modified this compound substrate, the increase in absorbance at a specific wavelength can be directly monitored to determine enzyme activity. For example, spectrophotometric assays for cathepsin B1 have utilized p-nitrophenyl esters of N-benzyloxycarbonyl-protected amino acids, where the release of p-nitrophenol is monitored at 326 nm capes.gov.br. While this compound itself is not a p-nitrophenyl ester, this illustrates the principle of using a chromogenic leaving group.
Research findings indicate that spectrophotometric methods can be used to follow the progress of enzymatic reactions involving N-benzyloxycarbonyl-protected amino acids by monitoring the resulting amino groups after modification with o-phthalaldehyde (B127526) actanaturae.ru.
Fluorescence-Based Enzyme Assays for this compound Substrate Turnover
Fluorescence-based enzyme assays offer high sensitivity and can be advantageous for detecting low levels of enzyme activity or substrate turnover. These assays typically involve a substrate that becomes fluorescent upon enzymatic cleavage or modification, or they may utilize fluorescent indicators that respond to changes in the reaction mixture.
For this compound, a fluorescence-based assay could be designed by using a modified substrate where a fluorescent reporter group is attached to the molecule. Upon enzymatic action, the release of the fluorescent group or a change in its fluorescence properties (e.g., intensity, wavelength, or polarization) can be measured.
Fluorescence-based assays are commonly used in enzyme activity studies, including those involving proteases and other enzymes that act on peptide or amino acid derivatives hzdr.delatamjpharm.org. For instance, papain activity has been determined using a synthetic substrate with a fluorescent leaving group, 7-amino-4-methylcoumarin (B1665955) (7-MCA), which is released upon hydrolysis and detected by spectrofluorometry latamjpharm.org. The production of 7-MCA is linearly related to enzyme concentration latamjpharm.org.
While direct examples of fluorescence-based assays specifically using this compound as a substrate are not detailed in the search results, the principles of such assays are well-established. Fluorescent D-amino acids have been used for labeling bacterial cell walls, demonstrating the potential for incorporating fluorescent tags into D-amino acid derivatives . The development of a fluorescence anisotropy-based assay for transglutaminase activity using fluorescently labeled cadaverine (B124047) derivatives also highlights the application of fluorescence in monitoring enzymatic reactions involving amino group incorporation hzdr.de.
The design of a fluorescence-based assay for this compound would likely involve synthesizing a derivative where the enzymatic cleavage or modification of this compound leads to a measurable change in fluorescence.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| N-Benzyloxycarbonyl-D-glutamic acid (this compound) | 1607568 |
This compound, formally known as N-Benzyloxycarbonyl-D-glutamic acid or N-Carbobenzoxy-D-glutamic acid, is a significant protected form of the D-enantiomer of glutamic acid fishersci.caontosight.aivwr.com. The incorporation of the benzyloxycarbonyl (Cbz) group serves as a protective measure for the alpha-amino group, a common strategy in peptide synthesis and broader organic chemistry applications ontosight.aigoogle.com. This compound possesses the chemical formula C₁₃H₁₅NO₆ and a molecular weight of 281.26 g/mol vwr.comtcichemicals.com. The subsequent sections detail the application of advanced analytical techniques for its structural characterization and methods for assessing its utilization as a substrate by enzymes.
Advanced Analytical Techniques for Z D Glu Oh and Its Metabolites
Enzyme Activity Assays for this compound Substrate Utilization
Enzyme activity assays are essential for determining whether this compound can serve as a substrate for particular enzymes and for quantifying the kinetics of such enzymatic reactions. As this compound is an N-protected amino acid, enzymes capable of cleaving the benzyloxycarbonyl protecting group or enzymes that act specifically on glutamic acid or its derivatives are of particular interest.
Certain enzymes, such as penicillin acylases, have demonstrated the ability to remove the N-benzyloxycarbonyl protecting group from various amino acid derivatives under mild conditions actanaturae.ru. Additionally, carboxypeptidases have been investigated for their activity on N-acylated amino acids, showing activity towards both L and D enantiomers of acidic amino acids tandfonline.com.
Assessing the enzymatic utilization of this compound, particularly the cleavage of the Cbz group, typically involves incubating this compound with the enzyme preparation and monitoring the formation of the deprotected product, D-glutamic acid, or the release of a specific byproduct from the Cbz group.
Fluorescence-Based Enzyme Assays for this compound Substrate Turnover
Fluorescence-based enzyme assays offer enhanced sensitivity compared to colorimetric or spectrophotometric methods, making them particularly useful for detecting low levels of enzyme activity or substrate turnover. These assays typically rely on a substrate that becomes fluorescent upon enzymatic action or on the use of fluorescent probes that respond to changes in the reaction environment.
For this compound, a fluorescence-based assay could be developed by synthesizing a derivative containing a fluorescent reporter group. Upon enzymatic cleavage or modification of this compound, the release of the fluorescent tag or a change in its fluorescence properties (e.g., intensity, emission wavelength, or polarization) can be quantitatively measured.
Fluorescence-based assays are widely applied in enzyme activity studies, including those involving enzymes that act on amino acid derivatives and peptides hzdr.delatamjpharm.org. For instance, the activity of papain has been determined using a synthetic substrate conjugated to the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (7-MCA) latamjpharm.org. Upon hydrolysis by papain, the release of free 7-MCA results in increased fluorescence, which can be measured spectrofluorometrically latamjpharm.org. The rate of 7-MCA production is directly proportional to the enzyme concentration latamjpharm.org.
Although specific examples of fluorescence-based assays directly utilizing this compound as a substrate were not prominently found in the search results, the underlying principles are well-established. The use of fluorescent D-amino acids for labeling bacterial cell walls demonstrates the feasibility of incorporating fluorescent labels into D-amino acid derivatives for biological studies . Furthermore, the development of fluorescence anisotropy-based assays for enzymes like transglutaminase using fluorescently labeled substrates illustrates the versatility of fluorescence techniques in monitoring enzymatic reactions involving amino-containing compounds hzdr.de.
The design of a fluorescence-based assay for this compound would likely involve the synthesis of a tailored substrate where enzymatic processing of this compound leads to a quantifiable change in fluorescence, enabling sensitive detection of enzyme activity.
Emerging Research Directions and Future Perspectives for Z D Glu Oh
Integration of Z-D-Glu-OH in Advanced Bioconjugation Strategies
Bioconjugation, the process of chemically linking two molecules, at least one of which is a biomolecule, is crucial for developing probes, diagnostics, and therapeutics. This compound's protected functional groups offer potential handles for selective coupling reactions.
Emerging strategies in bioconjugation focus on site-specific and efficient methods to minimize disruption of biomolecule function beilstein-journals.orgmdpi.com. While classic methods often target common residues like lysine (B10760008) and cysteine, leading to heterogeneous products, the incorporation of non-canonical amino acids or the use of protected derivatives like this compound can enable more controlled conjugations beilstein-journals.orgnih.gov. The protected benzyloxycarbonyl group on the alpha-amine and the free carboxylic acid group on the gamma-carbon (in the context of glutamic acid) provide orthogonal reactive handles that can be selectively deprotected and functionalized.
Future research could explore the development of novel conjugation chemistries specifically tailored for this compound, allowing its incorporation into peptides, proteins, or other biomolecules with high precision. This could lead to the creation of well-defined bioconjugates with improved stability and desired biological activity. Techniques such as click chemistry, which requires specific functional groups like azides and alkynes, could potentially be adapted for use with modified this compound derivatives beilstein-journals.orgnih.gov.
Exploration of this compound in Novel Biomaterials and Targeted Drug Delivery Systems
Biomaterials play a critical role in drug delivery by providing controlled release and targeting capabilities mdpi.commit.edu. The incorporation of amino acid derivatives into polymeric structures is a common strategy to create biocompatible and biodegradable materials with tunable properties mdpi.com.
This compound, as a glutamic acid derivative, holds promise for integration into novel biomaterial platforms. Its carboxylic acid group can be utilized for polymerization or cross-linking reactions, forming hydrogels, nanoparticles, or fibrous scaffolds researchgate.netnih.gov. The benzyloxycarbonyl protecting group can influence the material's hydrophobicity and degradation profile.
Research has shown the use of Z-D-Glu in the creation of molecularly imprinted nanofiber membranes for chiral recognition, demonstrating its utility in creating materials with specific binding affinities researchgate.net. Molecularly imprinted polymers (MIPs) created with Z-D-Glu as a template molecule showed preferential recognition for the D-isomer of glutamic acid researchgate.net.
In targeted drug delivery, this compound or its derivatives could be used to synthesize polymers that self-assemble into nanoparticles or micelles, encapsulating therapeutic agents mdpi.com. The properties of these delivery systems, such as size, surface charge, and drug release rate, can be modulated by the composition and structure of the polymer, which can include amino acid derivatives mdpi.comnih.gov. The potential for pH-sensitive release, where the material degrades or changes structure in the acidic environment of tumors or endosomes, is an active area of research for biomaterials in drug delivery nih.gov.
Future work may focus on synthesizing biodegradable polymers incorporating this compound for controlled and targeted release of various drugs, including small molecules and biologics.
Computational Modeling and In Silico Studies of this compound Interactions with Biological Targets
Computational modeling and in silico studies are increasingly valuable tools in understanding the behavior of molecules and predicting their interactions with biological systems osf.ioamazon.com. For this compound, these methods can provide insights into its conformational preferences, its interactions with enzymes or receptors, and the properties of materials incorporating it nih.gov.
Studies have utilized density functional theory (DFT) and molecular dynamics simulations to investigate the conformational structures and stability of protected amino acids and peptides, including Z-Glu-OH (the L-isomer) nih.gov. These computational approaches can help determine the lowest energy conformations and the role of various interactions, such as hydrogen bonding and dispersion forces, in stabilizing these structures nih.gov.
For this compound, computational studies could be used to:
Predict its preferred conformations in different environments (e.g., aqueous solution, organic solvents, within a polymer matrix).
Model its interactions with potential protein binding sites to understand its inhibitory or recognition properties.
Simulate the self-assembly of polymers containing this compound to predict the morphology and stability of resulting nanoparticles or hydrogels.
Such in silico studies can guide experimental design, helping researchers to synthesize derivatives with desired properties and predict their behavior in complex biological systems.
Translational Research Prospects for this compound Derivatives in Clinical Applications
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice dzl.de. While this compound itself is primarily a research chemical, its derivatives or materials incorporating it may have future translational prospects.
Amino acid derivatives and peptides have shown potential in various therapeutic areas, including influencing hormonal secretion, providing fuel during exercise, and preventing muscle damage medchemexpress.com. While this compound is a protected form of a D-amino acid derivative, research into the biological activities of D-amino acids and their modified forms is ongoing.
Given its potential in bioconjugation and biomaterials for drug delivery, this compound derivatives could be explored for targeted therapeutic delivery, potentially reducing off-target effects and improving efficacy beilstein-journals.orgmdpi.com. For instance, polymers incorporating this compound could be designed to deliver drugs specifically to diseased tissues.
Translational challenges for any new therapeutic or drug delivery system include demonstrating safety and efficacy in preclinical models and successfully navigating clinical trials dzl.dersc.org. Future translational research involving this compound derivatives would require rigorous evaluation of their biocompatibility, biodegradability, and therapeutic potential.
Addressing Methodological Challenges and Identifying Future Research Opportunities for this compound
Research involving this compound, particularly in the context of complex applications like bioconjugation and biomaterials, faces several methodological challenges.
One challenge lies in the controlled synthesis and deprotection of this compound and its incorporation into larger molecules or polymers without undesired side reactions. Achieving site-specificity and high yields in bioconjugation reactions remains a key hurdle mdpi.com.
For biomaterials, controlling the architecture, size, and drug loading efficiency of delivery systems incorporating this compound is crucial mdpi.com. Ensuring the long-term stability and predictable degradation of these materials in biological environments also presents a challenge.
Furthermore, characterizing the physical and biological properties of novel conjugates and materials requires sophisticated analytical techniques. Evaluating their interactions with biological systems necessitates appropriate in vitro and in vivo models.
Future research opportunities for this compound include:
Developing more efficient and selective synthetic routes for this compound derivatives with diverse functionalities.
Exploring novel bioconjugation strategies that utilize the unique reactivity of this compound's protected groups for site-specific labeling of sensitive biomolecules.
Designing and synthesizing advanced biomaterials incorporating this compound for specific applications, such as stimuli-responsive drug delivery or tissue engineering scaffolds.
Conducting comprehensive computational studies to predict and understand the behavior of this compound and its derivatives in various biological contexts.
Investigating the potential biological activities of this compound derivatives, beyond their use as building blocks, in relevant disease models.
Addressing these challenges through interdisciplinary collaboration and the development of innovative methodologies will be key to unlocking the full potential of this compound in future research and applications.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 1607568 |
| N-alpha-Benzyloxycarbonyl-D-glutamic acid | 1607568 |
| N-Carbobenzoxy-D-glutamic Acid | 1607568 |
| z-d-Glu(obzl)-oh | 1595568 |
| Glutamic acid | 330 |
| D-Glutamic acid | 744 |
| L-Glutamic acid | 610 |
Data Tables
Based on the search results, there isn't extensive quantitative data directly related to this compound's performance in bioconjugation yields, drug release kinetics from this compound-containing biomaterials, or specific binding affinities from computational studies that would be suitable for generating interactive data tables within this response. The information found is more descriptive of the potential applications and research directions. However, the mention of molecularly imprinted polymers with Z-D-Glu as a template showing preferential recognition for the D-isomer researchgate.net can be summarized in a simple table:
| Imprinting Template | Preferential Recognition |
| Z-D-Glu | D-Glutamic acid |
| Z-L-Glu | L-Glutamic acid |
Q & A
Q. 1.1. What are the recommended experimental protocols for synthesizing Z-D-Glu-OH with high enantiomeric purity?
To synthesize this compound with high enantiomeric purity, researchers should employ asymmetric synthesis techniques or enzymatic resolution. Key steps include:
- Chiral auxiliary use : Protecting the α-amino group with a benzyloxycarbonyl (Z) group to direct stereochemistry during coupling reactions .
- HPLC monitoring : Verify purity using chiral stationary-phase HPLC with UV detection (λ = 254 nm) and compare retention times to commercial standards .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to enhance crystallinity and remove diastereomeric impurities .
Q. 1.2. How can researchers validate the structural integrity of this compound post-synthesis?
A multi-technique approach is critical:
- NMR spectroscopy : Analyze , , and 2D-COSY spectra to confirm backbone connectivity and stereochemistry. For example, the Z-group protons should appear as a singlet near δ 7.3 ppm in -NMR .
- Mass spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]⁺: ~280.3 g/mol).
- Elemental analysis : Ensure carbon, hydrogen, and nitrogen percentages align with theoretical values (±0.3% tolerance) .
Q. 1.3. What analytical methods are optimal for quantifying this compound in complex biological matrices?
- LC-MS/MS : Employ reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile. Use MRM transitions (e.g., m/z 280 → 154) for specificity .
- Derivatization strategies : Pre-column derivatization with dansyl chloride or o-phthalaldehyde improves detection sensitivity in fluorescence-based assays .
Advanced Research Questions
Q. 2.1. How can computational modeling resolve contradictions in this compound’s conformational stability under varying pH conditions?
Conflicting data on this compound’s stability (e.g., zwitterionic vs. non-zwitterionic forms) require:
- Molecular dynamics (MD) simulations : Model protonation states at pH 2–10 using software like GROMACS, focusing on carboxyl and amino group pKa shifts .
- Free energy calculations : Compare ΔG of conformational transitions using umbrella sampling or metadynamics .
- Experimental cross-validation : Correlate computational predictions with circular dichroism (CD) spectra at corresponding pH levels .
Q. 2.2. What strategies address discrepancies in this compound’s solubility data across published studies?
Discrepancies often arise from inconsistent solvent systems or temperature control. Mitigation steps:
- Standardized protocols : Adopt IUPAC guidelines for solubility measurements, including equilibration times (≥24 hrs) and filtration methods (0.22 μm membranes) .
- Hansen solubility parameters : Calculate HSPs to identify optimal solvents (e.g., DMSO for polar aprotic conditions) and compare with literature values .
- Error analysis : Quantify uncertainties via triplicate measurements and report confidence intervals (e.g., 95% CI) .
Q. 2.3. How can researchers design in vivo studies to investigate this compound’s metabolic fate without confounding variables?
- Isotopic labeling : Synthesize - or -labeled this compound to track metabolism via isotope-ratio mass spectrometry (IRMS) .
- Control groups : Use knock-out animal models (e.g., glutaminase-deficient mice) to isolate this compound-specific pathways from endogenous glutamate metabolism .
- Tissue-specific sampling : Apply microdialysis in target organs (e.g., liver, kidney) to quantify metabolite concentrations spatially and temporally .
Methodological Guidance for Common Challenges
Q. 3.1. How to systematically identify research gaps in this compound applications using literature reviews?
- PRISMA framework : Conduct a systematic review with keywords (e.g., “this compound” AND “kinetic studies”) across PubMed, SciFinder, and Web of Science. Exclude non-peer-reviewed sources (e.g., ) .
- Bibliometric tools : Use VOSviewer to map keyword co-occurrence networks, highlighting understudied areas like “this compound in neurodegenerative models” .
Q. 3.2. What statistical methods are appropriate for analyzing dose-response relationships in this compound enzyme inhibition assays?
- Non-linear regression : Fit data to Hill-Langmuir equations (e.g., ) using GraphPad Prism .
- ANOVA with post-hoc tests : Compare IC₅₀ values across experimental groups (e.g., wild-type vs. mutant enzymes) .
Data Management and Reproducibility
Q. 4.1. How should raw spectroscopic data for this compound be archived to ensure reproducibility?
- FAIR principles : Store NMR FID files and LC-MS chromatograms in repositories like Zenodo with DOI assignment. Include metadata (e.g., solvent, temperature) .
- Electronic lab notebooks (ELNs) : Use platforms like LabArchives to document instrument parameters (e.g., Bruker Avance III 600 MHz, 298 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
